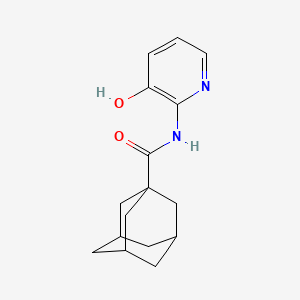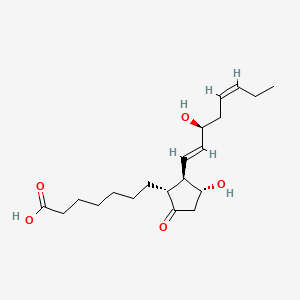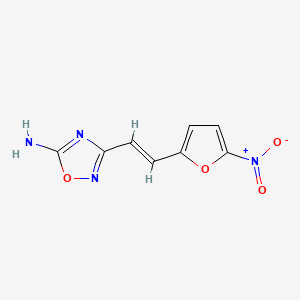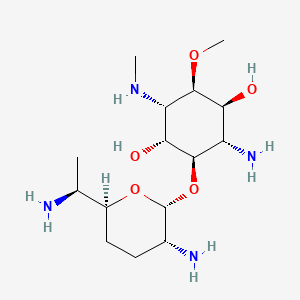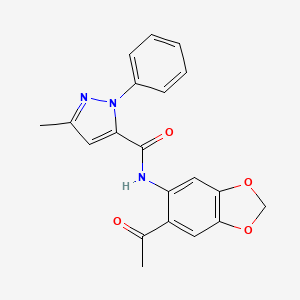
氧化里德林
描述
Riddelliine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in certain plants. These alkaloids are known for their toxic and carcinogenic properties. Riddelliine N-oxide is specifically found in plants of the genus Senecio, such as Senecio riddellii. It is a metabolite of riddelliine and shares similar toxicological properties .
科学研究应用
Riddelliine N-oxide has several applications in scientific research:
Toxicology Studies: Used to study the toxic effects of pyrrolizidine alkaloids on liver cells and other tissues.
Carcinogenicity Research: Investigated for its role in inducing liver tumors and other cancers in animal models.
Pharmacokinetics: Studied to understand its metabolism and the formation of DNA adducts, which are crucial for its genotoxic effects.
Environmental Studies: Used to assess the contamination of food products and herbal medicines with pyrrolizidine alkaloids.
作用机制
Target of Action
Riddelliine N-oxide, like its parent compound Riddelliine, primarily targets the liver . It is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 . These metabolites have been shown to cause tumors in rodents .
Mode of Action
Riddelliine N-oxide is converted to Riddelliine in the body, which then interacts with its targets . The metabolites R- and S-DHP can bind DNA, which may be a key step leading to its genotoxicity and tumorigenicity . A set of eight DHP-derived adduct peaks was detected in DNA reacted with riddelliine in the presence of rat or human microsomes . This suggests that the compound’s mode of action involves DNA adduct formation, leading to genotoxic effects.
Biochemical Pathways
Riddelliine N-oxide affects the biochemical pathways involved in DNA synthesis and repair . The formation of DHP-derived DNA adducts is a key step in these pathways . These adducts can cause DNA damage, leading to mutations and potentially the development of cancer .
Pharmacokinetics
Riddelliine N-oxide, like other pyrrolizidine alkaloids, is absorbed primarily via ingestion, although dermal absorption can occur . It is distributed to the liver and excreted in the urine and feces . The compound is metabolized in the liver to its reactive metabolites, which can bind to DNA .
Result of Action
The primary result of Riddelliine N-oxide’s action is the formation of tumors in various tissue sites in experimental animals . It has been shown to cause blood-vessel cancer (hemangiosarcoma) of the liver in male mice and in rats of both sexes . It also causes benign liver tumors (hepatocellular adenoma) and mononuclear-cell leukemia in rats of both sexes . In female mice, it increases the combined incidence of benign and malignant lung tumors .
Action Environment
The action of Riddelliine N-oxide can be influenced by environmental factors such as the growth stage of the plant it is derived from, environmental conditions, and location . These factors can affect the alkaloid content of the plant, and thus the exposure level to the compound .
生化分析
Biochemical Properties
Riddelliine N-oxide plays a significant role in biochemical reactions, particularly in the context of its biotransformation to the parent compound, riddelliine. This biotransformation is mediated by both intestinal microbiota and hepatic cytochrome P450 monooxygenases, specifically CYP1A2 and CYP2D6 . The interaction with these enzymes leads to the reduction of Riddelliine N-oxide to riddelliine, which is then further metabolized to reactive metabolites. These reactive metabolites can interact with cellular proteins, leading to hepatotoxicity .
Cellular Effects
Riddelliine N-oxide has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s genotoxic activity can lead to DNA damage, which in turn can cause mutations and cancer. In particular, Riddelliine N-oxide has been shown to induce hepatotoxicity in both humans and rodents, primarily through its conversion to riddelliine and subsequent formation of reactive metabolites .
Molecular Mechanism
The molecular mechanism of action of Riddelliine N-oxide involves its biotransformation to riddelliine, followed by further metabolism to reactive metabolites such as R- and S-dihydropyrrolizine (DHP). These metabolites can bind to DNA, leading to genotoxicity and tumorigenicity . The binding interactions with DNA and other biomolecules result in the formation of DNA adducts, which are key steps in the development of cancer. Additionally, the inhibition or activation of specific enzymes, such as cytochrome P450 isozymes, plays a crucial role in the compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Riddelliine N-oxide change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s biotransformation to riddelliine and subsequent formation of reactive metabolites can lead to persistent DNA damage and hepatotoxicity . The stability of Riddelliine N-oxide in simulated gastric and intestinal fluids indicates that it can be effectively converted to riddelliine in the gastrointestinal tract, leading to long-term toxic effects .
Dosage Effects in Animal Models
The effects of Riddelliine N-oxide vary with different dosages in animal models. At low doses, the compound may cause minimal toxic effects, while at higher doses, it can lead to significant hepatotoxicity and carcinogenicity. Studies have shown that oral exposure to Riddelliine N-oxide in rodents can cause tumors at various tissue sites, including the liver, lungs, and central nervous system . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s toxic and adverse effects.
Metabolic Pathways
Riddelliine N-oxide is involved in several metabolic pathways, primarily through its conversion to riddelliine and subsequent metabolism to reactive metabolites. The enzymes cytochrome P450 monooxygenases, particularly CYP1A2 and CYP2D6, play a crucial role in this process . The metabolic pathways lead to the formation of reactive metabolites that can interact with cellular proteins and DNA, resulting in hepatotoxicity and genotoxicity .
Transport and Distribution
The transport and distribution of Riddelliine N-oxide within cells and tissues involve various transporters and binding proteins. The compound is absorbed primarily via ingestion and is distributed to the liver, where it undergoes biotransformation . The localization and accumulation of Riddelliine N-oxide and its metabolites in specific tissues, such as the liver, contribute to its toxic effects.
Subcellular Localization
Riddelliine N-oxide’s subcellular localization affects its activity and function. The compound and its metabolites are primarily localized in the liver, where they exert their toxic effects. The targeting signals and post-translational modifications that direct Riddelliine N-oxide to specific compartments or organelles play a crucial role in its subcellular localization and subsequent impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Riddelliine N-oxide typically involves the oxidation of riddelliine. This can be achieved using various oxidizing agents under controlled conditions. One common method is the use of hydrogen peroxide in the presence of a catalyst to convert riddelliine to its N-oxide form .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial purposes if needed, following similar oxidation procedures used in small-scale synthesis .
化学反应分析
Types of Reactions
Riddelliine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of riddelliine to Riddelliine N-oxide.
Reduction: Riddelliine N-oxide can be reduced back to riddelliine under specific conditions.
Hydrolysis: In the liver, Riddelliine N-oxide can be hydrolyzed to form riddelliine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Enzymatic reactions in the liver involving cytochrome P450 enzymes.
Major Products Formed
From Oxidation: Riddelliine N-oxide.
From Reduction: Riddelliine.
From Hydrolysis: Riddelliine and other metabolites.
相似化合物的比较
Similar Compounds
Riddelliine: The parent compound of Riddelliine N-oxide, sharing similar toxicological properties.
Senecionine N-oxide: Another pyrrolizidine alkaloid N-oxide with similar toxic effects.
Retrorsine N-oxide: Similar in structure and toxicity to Riddelliine N-oxide
Uniqueness
Riddelliine N-oxide is unique due to its specific metabolic pathway and the formation of distinct DNA adducts that contribute to its carcinogenicity. Its presence in certain plants and its specific toxicological profile make it a compound of significant interest in toxicology and environmental studies .
属性
IUPAC Name |
(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPENPMDVCQGSSO-AHPXGCJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315962 | |
| Record name | Riddelline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75056-11-0 | |
| Record name | Riddelline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75056-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riddelliine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075056110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riddelline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


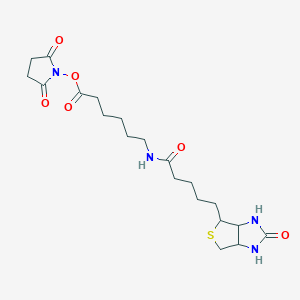
![4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1236133.png)
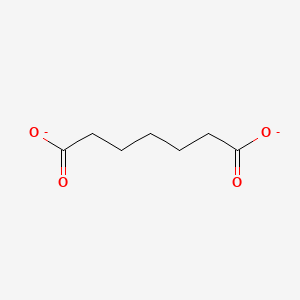
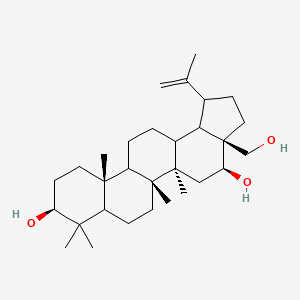
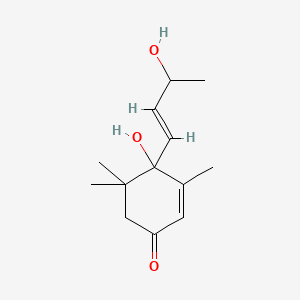
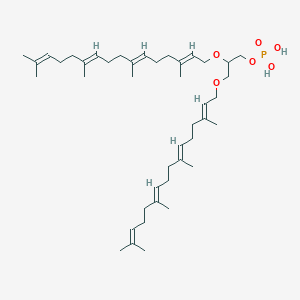
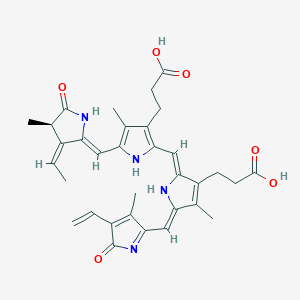
![[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1236140.png)
![(2S,3S)-2-(dimethylamino)-N-[(2Z,6S,9S,10S)-6-isobutyl-10-isopropyl-5,8-dioxo-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methyl-pentanamide](/img/structure/B1236141.png)
